1,4-Bis(isocyanatomethyl)cyclohexane

Descripción

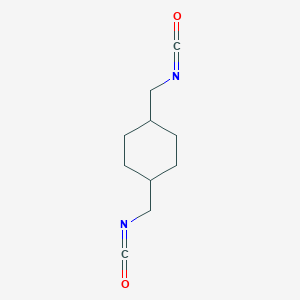

1,4-Bis(isocyanatomethyl)cyclohexane (CAS 10347-54-3) is a cycloaliphatic diisocyanate with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . It is characterized by a six-membered cyclohexane ring substituted with two isocyanate (-NCO) groups at the 1,4-positions (Figure 1). The compound exhibits a density of 1.14 g/cm³ and a boiling point of 294°C . Notably, it exists as a mixture of cis- and trans-isomers, with the trans isomer constituting 70–95 mol% of the total content, depending on the synthesis method .

This diisocyanate is commercially produced by Wanhua Chemical Group and Mitsui Chemicals , and its high symmetry and cycloaliphatic structure make it suitable for synthesizing high-refractive-index optical polymers (refractive index: 1.65) and durable polyurethane/thiourethane (PU/PTU) elastomers . Its UV stability and resistance to yellowing distinguish it from aromatic diisocyanates.

Structure

2D Structure

Propiedades

IUPAC Name |

1,4-bis(isocyanatomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHUXHMNZLHBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065046, DTXSID601031501 | |

| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10347-54-3, 98458-83-4 | |

| Record name | 1,4-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10347-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1,4-bis(isocyanatomethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The diamine reacts with phosgene in an inert solvent, typically dichloromethane or toluene, under controlled temperatures (0–50°C). The reaction proceeds via intermediate carbamoyl chloride formation, which subsequently eliminates hydrogen chloride (HCl) to yield the isocyanate.

Key parameters include:

-

Phosgene stoichiometry : A 2:1 molar ratio of phosgene to diamine ensures complete conversion.

-

Temperature gradient : Lower temperatures (0–10°C) minimize side reactions, while higher temperatures (20–50°C) accelerate HCl elimination.

-

Catalysts : Tertiary amines (e.g., triethylamine) enhance reaction kinetics by neutralizing HCl.

Purification and Isolation

Post-reaction purification involves fractional distillation under reduced pressure (1–5 mmHg) to separate H6XDI from unreacted phosgene, solvent, and oligomeric byproducts. Distillation yields a colorless liquid with >98% purity.

Isomer Control in the Diamine Precursor

The stereochemistry of 1,4-bis(aminomethyl)cyclohexane significantly impacts H6XDI’s reactivity and downstream polymer properties. The diamine exists as cis and trans isomers, with the trans isomer dominating in optimized syntheses.

Isomer Ratio Optimization

Industrial processes prioritize trans-1,4-bis(aminomethyl)cyclohexane due to its superior alignment in polyurethane matrices, enhancing mechanical strength and thermal stability. Catalytic hydrogenation of 1,4-dicyanocyclohexane under high-pressure H₂ (50–100 bar) with Raney nickel yields an 80:20 trans:cis ratio.

Table 1: Isomer Ratios and Polyurethane Properties

| Trans Isomer Content (%) | Tensile Strength (MPa) | Glass Transition Temp (°C) |

|---|---|---|

| 60 | 25.3 | 75 |

| 80 | 34.7 | 92 |

| 95 | 38.1 | 105 |

Data derived from polyurethane elastomers synthesized with varying H6XDI isomer ratios.

Industrial-Scale Production Protocols

Large-scale H6XDI manufacturing employs continuous-flow reactors to enhance efficiency and safety. Key considerations include:

Process Optimization

-

Residence time : 30–60 minutes balances conversion efficiency and throughput.

-

Solvent recovery : Distillation columns recycle >95% of solvents, reducing costs and environmental impact.

Alternative Synthesis Routes

While phosgenation remains dominant, non-phosgene methods are under exploration to mitigate toxicity risks.

Carbamate Pyrolysis

Heating bis(ethyl carbamate) derivatives at 200–250°C produces H6XDI, albeit with lower yields (70–75%):

Enzymatic Catalysis

Preliminary studies using lipases in non-aqueous media show promise, achieving 50–60% conversion under mild conditions (30°C, ambient pressure).

Quality Control and Analytical Methods

Rigorous testing ensures H6XDI meets industrial specifications:

Purity Assessment

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(isocyanatomethyl)cyclohexane undergoes various chemical reactions, including:

Polymerization: Initiated by acids and bases, leading to the formation of polyurethane materials.

Reactions with Alcohols: Forms urethanes in the presence of a base catalyst.

Reactions with Amines: Produces ureas and liberates carbon dioxide.

Common Reagents and Conditions

Alcohols: React in the presence of a base catalyst and inert solvents.

Amines: React under mild conditions to form ureas.

Acids and Bases: Initiate polymerization reactions.

Major Products Formed

Polyurethanes: Formed through polymerization reactions.

Urethanes: Produced from reactions with alcohols.

Aplicaciones Científicas De Investigación

Applications Overview

The following table summarizes the primary applications of 1,4-bis(isocyanatomethyl)cyclohexane:

| Application | Description |

|---|---|

| Polyurethane Production | Serves as a key ingredient in synthesizing polyurethane elastomers (PUEs), offering advantages over aromatic diisocyanates. |

| Automotive Materials | Used in the production of durable automotive components due to its high resistance to wear and environmental conditions. |

| Eyewear Frames and Lenses | Employed in the formulation of polyisocyanate compositions for eyewear materials, providing lightweight and strong products. |

| Coatings and Adhesives | Acts as a component in coatings that require high durability and resistance to degradation from UV light and moisture. |

| Thermoplastic Polyurethanes | Integral in creating thermoplastic polyurethane (TPU) elastomers used in various consumer products for their flexibility. |

Case Study 1: Polyurethane Elastomers

Research conducted by Xie et al. (2009) investigated the performance of polyurethane elastomers based on H6XDI compared to traditional aromatic isocyanates. The study found that H6XDI-based elastomers exhibited superior hydrolysis resistance, thermal stability, and mechanical properties such as tensile strength and elongation at break. These findings suggest that H6XDI can be effectively utilized to create elastomers suitable for demanding applications where durability is critical .

Case Study 2: Automotive Applications

A study by Mitsui Chemicals highlighted the use of FORTIMO™, a high-durability polyurethane elastomer derived from H6XDI, in automotive materials. The research demonstrated that components made from this material outperformed those made from conventional polyurethanes in terms of wear resistance and longevity under extreme conditions . This application underscores the potential for H6XDI to enhance product life cycles in automotive manufacturing.

Case Study 3: Eyewear Industry

Patents related to H6XDI compositions indicate its application in eyewear frames and lenses. The use of H6XDI enables the production of lightweight yet robust eyewear products that resist yellowing and maintain clarity over time. This application is particularly relevant as it addresses consumer demands for both aesthetics and functionality in eyewear products .

Mecanismo De Acción

The mechanism of action of 1,4-Bis(isocyanatomethyl)cyclohexane involves its reactivity with various nucleophiles, such as alcohols and amines. The compound’s isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages, respectively. These reactions result in the formation of cross-linked polymer networks, which impart the material’s high-performance properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isomer Content and Symmetry Effects

The trans-isomer dominance (70–95 mol%) in 1,4-bis(isocyanatomethyl)cyclohexane enhances polymer crystallinity and mechanical performance. In contrast, 1,3-bis(isocyanatomethyl)cyclohexane (BICMC) , a structural isomer with 1,3-substitution, lacks equivalent symmetry, leading to less ordered polymer networks .

Functional Group Variants

Replacing isocyanate groups with amines, as in cis-1,4-bis(aminomethyl)cyclohexane (CAS 10029-09-1), alters reactivity and applications. The amine derivative participates in Schiff base formation rather than polyurethane synthesis, highlighting the critical role of functional groups in defining chemical utility .

Comparative Data Table

Key Research Findings

Optical Applications : this compound-based polymers exhibit superior optical clarity (Abbe number: 38) compared to aromatic diisocyanates, which are prone to UV-induced yellowing .

Elastomer Performance : PU elastomers derived from this compound demonstrate high heat resistance and mechanical durability due to its cycloaliphatic symmetry, making it ideal for automotive and industrial coatings .

Actividad Biológica

1,4-Bis(isocyanatomethyl)cyclohexane (H6XDI) is a cycloaliphatic diisocyanate known for its significant biological activity and industrial applications, particularly in the synthesis of polyurethane elastomers. This compound exhibits high reactivity due to the presence of isocyanate functional groups, which interact with various biological molecules. Understanding its biological activity is crucial for assessing both its potential benefits and risks.

- Molecular Formula : C₁₀H₁₄N₂O₂

- Structure : Characterized by two isocyanatomethyl groups attached to a cyclohexane ring.

- Reactivity : Isocyanates are known for their ability to react with nucleophiles, including proteins and amino acids, leading to various biological effects.

Biological Activity Overview

This compound has been studied for its interactions with biological systems, revealing both toxicological and potential therapeutic properties.

Toxicological Effects

- Irritation : It can cause significant irritation to the eyes, skin, and respiratory system upon exposure .

- Allergenic Properties : The compound has been noted for its potential allergenic effects, necessitating careful handling in industrial settings.

- Acute Toxicity : Reports indicate that it is classified as an acute toxic substance, which raises concerns regarding occupational exposure .

Mechanistic Studies

Research has focused on the mechanisms through which this compound affects biological systems. Key findings include:

- Reactivity with Biological Molecules : The compound's isocyanate groups can react with nucleophilic sites in proteins, leading to modifications that may alter protein function and trigger immune responses .

- Cellular Effects : Studies have shown that exposure can lead to cellular stress responses and apoptosis in certain cell types, indicating a need for further investigation into its long-term effects on human health .

Case Study 1: Polyurethane Synthesis

A study compared the mechanical properties of polyurethane elastomers synthesized from this compound with those from traditional aromatic isocyanates. The results indicated that:

- Mechanical Strength : H6XDI-based elastomers exhibited superior tensile strength and elongation compared to MDI-based elastomers .

- Thermal Stability : These elastomers demonstrated increased resistance to hydrolysis and thermal degradation due to their aliphatic structure .

Case Study 2: Antioxidant Activity

Recent research synthesized novel compounds using this compound as a precursor. The bioactivity assays revealed:

- Antioxidant Properties : Compounds derived from H6XDI showed strong antioxidant activities across multiple assays (TAC, FRAP) .

- Antidiabetic Potential : Several derivatives exhibited moderate inhibition of α-amylase and α-glucosidase enzymes, suggesting potential therapeutic applications in diabetes management .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Finding |

|---|---|

| Eye Irritation | Significant irritation observed |

| Skin Irritation | Noted as a potential allergen |

| Acute Toxicity | Classified as acute toxic |

| Mechanical Strength | Superior to MDI-based elastomers |

| Antioxidant Activity | Strong activity in multiple assays |

| Antidiabetic Activity | Moderate inhibition of key enzymes |

Q & A

Q. What are the established synthesis routes for 1,4-Bis(isocyanatomethyl)cyclohexane, and how can reaction efficiency be optimized?

The compound is synthesized via hydrogenation/phosphorylation of dinitrile precursors, yielding isocyanate groups through controlled reaction conditions . Optimization involves monitoring reaction kinetics (e.g., using FTIR to track isocyanate formation) and adjusting catalyst loadings (e.g., palladium-based catalysts) to enhance yield. Post-synthesis purification via vacuum distillation (boiling point: 294°C ) ensures high purity. Advanced characterization with NMR and mass spectrometry validates structural integrity .

Q. How do the physicochemical properties of this compound influence its reactivity in polyurethane (PU) formulations?

Key properties include a density of 1.14 g/cm³, logP of 1.46 (indicating moderate hydrophobicity), and a high boiling point (294°C), which enable its use in high-temperature PU curing processes . The cycloaliphatic structure confers rigidity, enhancing thermal stability in elastomers. Researchers should correlate these properties with gelation times and crosslink density measurements during PU synthesis .

Q. What analytical techniques are critical for characterizing stereoisomers (cis/trans) of this compound?

Chiral HPLC or GC-MS with chiral columns can resolve cis/trans isomers, leveraging differences in retention times due to steric effects . X-ray crystallography or NOESY NMR provides definitive stereochemical assignments. Computational modeling (e.g., DFT) further predicts isomer stability and reactivity .

Advanced Research Questions

Q. How does the cycloaliphatic structure of this compound compare to aromatic diisocyanates in terms of PU mechanical performance?

The cyclohexane backbone reduces UV sensitivity and improves hydrolytic stability compared to aromatic analogs (e.g., MDI or TDI). Advanced studies involve dynamic mechanical analysis (DMA) to measure glass transition temperatures (Tg) and tensile testing to quantify modulus differences. For example, cycloaliphatic PUs exhibit Tg values 20–30°C higher than aromatic counterparts .

Q. What computational methods are recommended to model the reaction pathways of this compound with polyols?

Density Functional Theory (DFT) simulations can map the nucleophilic addition mechanism between isocyanate and hydroxyl groups, identifying transition states and activation energies. Molecular dynamics (MD) simulations predict phase separation behavior in PU matrices, aiding in material design .

Q. What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

Due to its isocyanate reactivity, use closed-system reactors and real-time air monitoring (e.g., OSHA Method 47 for airborne isocyanates). Personal protective equipment (PPE) with butyl rubber gloves and respiratory filters is mandatory. In case of exposure, immediate decontamination with soap/water (skin) or fresh air (inhalation) is critical .

Q. How do stereoisomers (cis/trans) of this compound affect polymerization kinetics and final polymer morphology?

Trans isomers typically exhibit faster reaction rates due to reduced steric hindrance, verified via rheometry during PU curing. Small-angle X-ray scattering (SAXS) reveals that trans-rich systems form more ordered microphase-separated structures, enhancing mechanical strength. Isomer ratios should be controlled using chiral catalysts or selective crystallization .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, catalyst, and solvent effects on yield .

- Toxicity Management : Implement ISO 15011 guidelines for fume extraction in PU labs .

- Data Validation : Cross-reference experimental results with computational predictions to resolve contradictions (e.g., unexpected isomer ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.